![molecular formula C26H26N4O2 B10927802 1-benzyl-6-cyclopropyl-N-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927802.png)
1-benzyl-6-cyclopropyl-N-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
- The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
- The cyclopropyl group is typically added through a cyclopropanation reaction, often using diazomethane or similar reagents.
- The methoxyphenyl group is introduced through nucleophilic aromatic substitution reactions, using appropriate methoxyphenyl halides and strong bases.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
- Use of continuous flow reactors to maintain consistent reaction conditions.
- Implementation of purification techniques such as recrystallization, chromatography, and distillation to isolate the desired product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-(2-METHOXY-5-METHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazolopyridine Core:
- Starting with a suitable pyridine derivative, the pyrazole ring is introduced through cyclization reactions involving hydrazine derivatives.
- Reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate ring closure.
Chemical Reactions Analysis
Types of Reactions: 1-BENZYL-6-CYCLOPROPYL-N~4~-(2-METHOXY-5-METHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-BENZYL-6-CYCLOPROPYL-N~4~-(2-METHOXY-5-METHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-(2-METHOXY-5-METHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
1-BENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the methoxyphenyl group, which may reduce its biological activity.
1-BENZYL-6-CYCLOPROPYL-N~4~-(2-HYDROXY-5-METHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and biological properties.
Uniqueness: The presence of the methoxyphenyl group in 1-BENZYL-6-CYCLOPROPYL-N~4~-(2-METHOXY-5-METHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE enhances its chemical diversity and potential for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H26N4O2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-benzyl-6-cyclopropyl-N-(2-methoxy-5-methylphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H26N4O2/c1-16-9-12-23(32-3)22(13-16)28-26(31)20-14-21(19-10-11-19)27-25-24(20)17(2)29-30(25)15-18-7-5-4-6-8-18/h4-9,12-14,19H,10-11,15H2,1-3H3,(H,28,31) |
InChI Key |
VKFXUWUBICSAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=C2C(=NN3CC4=CC=CC=C4)C)C5CC5 |
Origin of Product |
United States |
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